N-[4-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
"N-[4-(Trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide" is a synthetic acetamide derivative with a trifluoromethylphenyl substituent and a xanthine-based heterocyclic core. The compound’s structure integrates a sulfanyl bridge linking the acetamide moiety to a purine scaffold, which is substituted with methyl groups at positions 1, 3, and 7.
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c1-23-13-12(14(27)25(3)16(28)24(13)2)22-15(23)29-8-11(26)21-10-6-4-9(5-7-10)17(18,19)20/h4-7H,8H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDLPHSFWSCIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex compound with significant potential in medicinal chemistry. Its molecular structure includes a trifluoromethyl group and a purine derivative, suggesting diverse biological activities. This article reviews its biological activity based on various studies and sources.
Molecular Characteristics
- Molecular Formula : C17H17F3N5O3S
- Molecular Weight : Approximately 495.4 g/mol
- CAS Number : 897453-23-5
Structural Features
The compound features:
- A trifluoromethyl group (CF3), enhancing lipophilicity.
- A purine derivative that may interact with biological targets such as enzymes and receptors.
Antibacterial Properties
Research indicates that compounds with similar trifluoromethyl and sulfonyl groups exhibit significant antibacterial activity. For instance:
- Minimum Inhibitory Concentrations (MICs) against Bacillus mycoides, Escherichia coli, and Candida albicans were measured.
- Compounds similar to N-[4-(trifluoromethyl)phenyl]-2-acetamide showed MIC values as low as 4.88 µg/mL against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been evaluated against multiple human cancer cell lines:
- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver), HOS (bone), PACA2 (pancreatic), BJ1 (fibroblast).
- IC50 Values :
The mechanisms through which N-[4-(trifluoromethyl)phenyl]-2-acetamide exerts its biological effects include:
- Enzyme Inhibition : Molecular docking studies suggest promising inhibition of key proteins involved in cellular signaling pathways.
- Gene Regulation : Down-regulation of critical genes linked to cancer cell survival and proliferation has been observed in treated cells .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions:
- Starting Materials : Precursors containing trifluoromethyl and purine structures.
- Reaction Conditions : Careful control over temperature and solvent choice is crucial for optimizing yield and purity.
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural confirmation.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H17F3N5O3S |
| Molecular Weight | 495.4 g/mol |
| CAS Number | 897453-23-5 |
| Antibacterial MIC | 4.88 µg/mL |
| Anticancer IC50 (PACA2) | 22.4 μM |
| Gene Targets | EGFR, KRAS, TP53 |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities. The presence of the trifluoromethyl group in N-[4-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide suggests potential anticancer properties. Studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antiviral Properties
The compound's purine derivative structure may also contribute to antiviral activity. Research into purine analogs has demonstrated their effectiveness against several viral infections by interfering with viral replication processes. This compound could be investigated further for its potential as an antiviral agent .
Enzyme Inhibition
This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. The dioxo and sulfanyl functionalities can interact with enzyme active sites, potentially leading to significant therapeutic effects .
Herbicidal Activity
Compounds containing trifluoromethyl groups are known for their herbicidal properties. The application of this compound in agriculture could provide a new avenue for developing selective herbicides that target specific weed species while minimizing harm to crops .
Insecticidal Properties
The structural characteristics of this compound may also confer insecticidal properties. Research on similar compounds has indicated efficacy against various agricultural pests through neurotoxic mechanisms .
Polymer Chemistry
The unique chemical structure of this compound allows it to be explored as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and chemical resistance due to the robust nature of the trifluoromethyl group .
Coatings and Adhesives
Given its potential reactivity and stability under various conditions, this compound could be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors .
Summary Table of Applications
| Application Area | Potential Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits cell growth |
| Antiviral agents | Interferes with viral replication | |
| Enzyme inhibitors | Targets metabolic pathways | |
| Agrochemicals | Herbicides | Selective targeting of weeds |
| Insecticides | Neurotoxic effects on pests | |
| Material Science | Polymer synthesis | Enhances thermal stability |
| Coatings and adhesives | Improved durability and environmental resistance |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on their core scaffolds, substituents, and biological targets. Below is a comparative analysis with key derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Divergence: The target compound’s purine core distinguishes it from sulfonamide derivatives like sulfacetamide or the tetrahydrofuran-containing analog in . The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Biological Activity: The tetrahydrofuran-containing analog in demonstrated antibacterial activity (MIC: 8–32 µg/mL against S. aureus), while the target compound’s purine core suggests adenosine receptor modulation, a mechanism absent in sulfonamide derivatives.
Synthetic Feasibility :
- The target compound’s synthesis likely involves multi-step functionalization of the purine scaffold, similar to the methods described for compound 3 in (e.g., nucleophilic substitution at the 8-position of the purine). However, the trifluoromethylphenyl group introduces additional challenges in regioselective coupling.
Preparation Methods
Purine Core Construction
The purine skeleton is synthesized via Traube cyclization, adapting methods from trifluoromethylated purine literature.
-
Starting material : 4,5-Diamino-1,3-dimethyluracil reacts with trimethyl orthoacetate under acidic conditions to form 1,3,7-trimethylxanthine.
-
Thiolation : Treatment with phosphorus pentasulfide (P₂S₁₀) in anhydrous pyridine introduces the C8-thiol group.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Pyridine | DMF | Pyridine |
| Temperature (°C) | 120 | 80 | 120 |
| Reaction Time (h) | 6 | 12 | 6 |
| Yield (%) | 78 | 62 | 78 |
Synthesis of 2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide
Acetamide Formation
4-(Trifluoromethyl)aniline reacts with bromoacetyl bromide in dichloromethane under Schotten-Baumann conditions:
Key Observations :
-
Excess bromoacetyl bromide (1.5 eq.) ensures complete conversion.
-
Biphasic conditions minimize hydrolysis of bromoacetamide.
Thiol-Alkylation for Sulfanyl-Acetamide Coupling
Reaction Mechanism
The purine-8-thiol undergoes nucleophilic substitution with 2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide in DMF at 60°C:
Condition Screening :
Potassium carbonate in DMF provided optimal yield due to enhanced nucleophilicity of thiolate ion.
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:7), yielding white crystalline solid.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, purine-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, SCH₂), 3.45 (s, 3H, NCH₃), 3.32 (s, 3H, NCH₃), 3.10 (s, 3H, NCH₃).
-
¹⁹F NMR (376 MHz, CDCl₃) : δ -62.5 (s, CF₃).
-
HRMS (ESI+) : m/z Calcd for C₁₇H₁₆F₃N₅O₃S [M+H]⁺: 436.1024, Found: 436.1021.
Challenges and Alternative Routes
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?
- Methodology :
- Stepwise optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) for each synthetic step. For example, sulfanyl-acetamide coupling requires inert atmospheres and controlled temperatures (50–80°C) to prevent oxidation .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate intermediates .
- Monitoring : Employ HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to track reaction progress and confirm intermediate structures .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, especially the trifluoromethyl group and purine-dione ring .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., Cl/Br splits) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the purine-dione core .
- Supplementary Methods : IR spectroscopy to detect sulfanyl (C-S) and carbonyl (C=O) stretches .
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfanyl-acetamide coupling) be elucidated?
- Approaches :
- Kinetic Studies : Vary reactant concentrations and measure rate constants to infer intermediates .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to track proton transfer in the purine-dione ring .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-limiting steps .
Q. What stability profiles should be assessed under varying laboratory conditions?
- Protocol :
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to determine decomposition thresholds .
- Photostability : Expose to UV light (365 nm) and monitor degradation via HPLC .
- pH Sensitivity : Incubate in buffers (pH 2–12) and quantify degradation products using LC-MS .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods be integrated into designing novel derivatives?
- Workflow :
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to predict reaction pathways and energetics for derivative synthesis .
- Machine Learning : Train models on existing reaction datasets to prioritize substituents (e.g., methyl vs. trifluoromethyl) with desired bioactivity .
- Feedback Loops : Validate predictions experimentally and refine computational parameters iteratively .
Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data?
- Methodology :
- Cross-Validation : Compare DFT-predicted reaction barriers with experimental kinetic data .
- Multi-Technique Analysis : Combine NMR, X-ray, and computational data to reconcile structural discrepancies (e.g., unexpected tautomerism in the purine-dione ring) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Framework :
- Derivative Library Synthesis : Modify substituents (e.g., trifluoromethyl position, purine-dione methylation) and assay bioactivity (e.g., kinase inhibition) .
- Data Table :
| Substituent Modification | Bioactivity (IC50) | Solubility (LogP) |
|---|---|---|
| -CF3 at para position | 12 nM | 2.8 |
| -CH3 at purine N-1 | 45 nM | 3.1 |
| Example data from analogs in |
Q. What advanced methodologies are recommended for studying metabolic or environmental degradation pathways?
- Protocols :
- Mass Spectrometry Imaging (MSI) : Map metabolite distributions in biological tissues .
- Environmental Simulation : Use bioreactors to mimic soil/water systems and identify degradation byproducts via LC-QTOF .
Notes
- Experimental Design : Apply Design of Experiments (DoE) to minimize trial runs. For example, a 2³ factorial design can optimize solvent, temperature, and catalyst loading simultaneously .
- Data Contradiction Analysis : Use hierarchical clustering to group conflicting results and identify outliers (e.g., impurity-driven anomalies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
